Pdhpa

Description

Pdhpa (plasmid encoding wild-type dehaloperoxidase A with an N-terminal polyhistidine tag) is a recombinant plasmid used to express the heme-containing enzyme dehaloperoxidase (DHP) from the marine polychaete Amphitrite ornata. DHP A and its isoenzyme DHP B are peroxidases capable of oxidizing halogenated phenols and pyrroles, playing roles in detoxification processes . The this compound plasmid facilitates the production of DHP A in E. coli, enabling structural and mechanistic studies. Recombinant DHP A derived from this compound exhibits a high optical purity ratio (Rz = ASoret/A280) and is purified to >95% homogeneity via immobilized metal affinity and ion-exchange chromatography .

Properties

CAS No. |

97142-21-7 |

|---|---|

Molecular Formula |

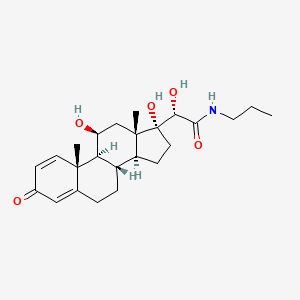

C24H35NO5 |

Molecular Weight |

417.5 g/mol |

IUPAC Name |

(2S)-2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-N-propylacetamide |

InChI |

InChI=1S/C24H35NO5/c1-4-11-25-21(29)20(28)24(30)10-8-17-16-6-5-14-12-15(26)7-9-22(14,2)19(16)18(27)13-23(17,24)3/h7,9,12,16-20,27-28,30H,4-6,8,10-11,13H2,1-3H3,(H,25,29)/t16-,17-,18-,19+,20+,22-,23-,24-/m0/s1 |

InChI Key |

QCSKXRDWWIHQMW-SSPJBBJHSA-N |

SMILES |

CCCNC(=O)C(C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O)O |

Isomeric SMILES |

CCCNC(=O)[C@H]([C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O)O |

Canonical SMILES |

CCCNC(=O)C(C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O)O |

Synonyms |

N-propyl-20-dihydroprednisolonamide N-propyl-20-dihydroprednisolonamide, (11beta,20R)-isomer PDHPA |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares DHP A (expressed via pDHPA) and its isoenzyme DHP B (expressed via pDHPB), as well as structurally analogous peroxidases.

Table 1: Key Properties of DHP A (this compound) and DHP B (pDHPB)

| Property | DHP A (this compound) | DHP B (pDHPB) |

|---|---|---|

| Expression System | E. coli with poly-His tag | E. coli with mutagenesis primers |

| Protein Yield | ~9 mg/L culture | ~9 mg/L culture |

| Purification | >95% purity (two-step: IMAC + IEC) | >95% purity (two-step: IMAC + IEC) |

| Initial Isolation | Mixture of ferric/oxyferrous forms | Mixture of ferric/oxyferrous forms |

| Optical Purity (Rz) | Comparable to DHP B | Similar to DHP A |

| Mutagenesis | N/A | Four rounds of site-directed PCR |

Structural and Functional Comparisons

Expression and Purification :

- Both DHP A and DHP B are expressed in E. coli with identical yields (~9 mg/L) and purification strategies, ensuring structural consistency .

- DHP B requires mutagenesis via PCR to introduce specific mutations, while DHP A retains the wild-type sequence .

Catalytic Properties: Both isoenzymes initially exist as mixtures of ferric (Fe³⁺) and oxyferrous (Fe²⁺-O₂) states. Treatment with potassium ferricyanide converts them fully to the ferric form, critical for peroxidase activity .

Comparison with Other Peroxidases: Horseradish Peroxidase (HRP): Unlike DHPs, HRP lacks halogenation activity and is strictly a plant-derived enzyme. DHPs exhibit broader substrate promiscuity, oxidizing halophenols and indoles . Cytochrome c Peroxidase (CcP): CcP is mitochondrial and lacks the bifunctional detoxification capabilities of DHPs. DHPs’ heme environment enables dual peroxidative and peroxygenase activities, a rare trait among peroxidases .

Research Findings and Implications

- Industrial Relevance : The high purity and yield of DHP A/B make them viable for bioremediation applications, particularly in degrading halogenated pollutants.

- Limitations: The evidence lacks comparative kinetic data (e.g., turnover rates) between DHP A and B, necessitating further studies to quantify functional differences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.